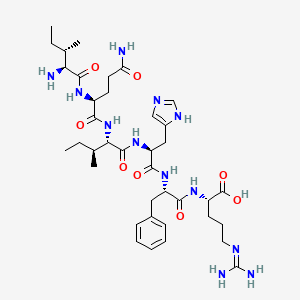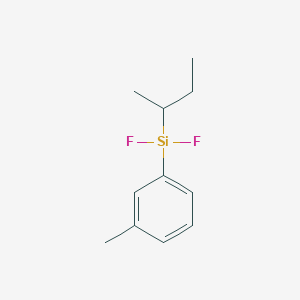
(Butan-2-yl)(difluoro)(3-methylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is a chemical compound with the molecular formula C11H16F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methylphenyl)silane typically involves the reaction of 3-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, often a platinum-based catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(Butan-2-yl)(difluoro)(3-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The difluoro and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
(Butan-2-yl)(difluoro)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of (Butan-2-yl)(difluoro)(3-methylphenyl)silane involves its interaction with various molecular targets. In catalysis, the silicon atom can coordinate with metal catalysts, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially modifying their activity.
類似化合物との比較
Similar Compounds
- (Butan-2-yl)(difluoro)(phenyl)silane
- (Butan-2-yl)(difluoro)(4-methylphenyl)silane
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and physical properties compared to its isomers.
特性
CAS番号 |
918447-00-4 |
|---|---|
分子式 |
C11H16F2Si |
分子量 |
214.33 g/mol |
IUPAC名 |
butan-2-yl-difluoro-(3-methylphenyl)silane |
InChI |
InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
InChIキー |
HEAZGGSZYUDBSX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Si](C1=CC=CC(=C1)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
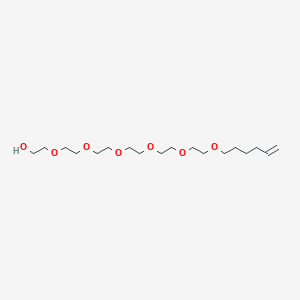

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
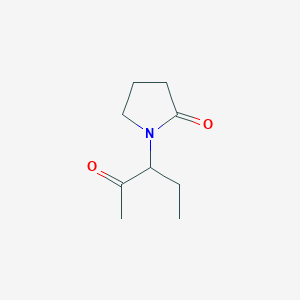
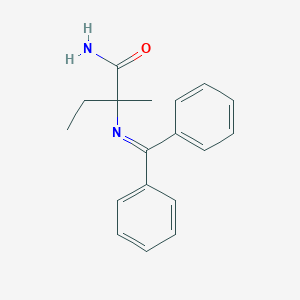



![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
